2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile
CAS No.:
Cat. No.: VC16685996
Molecular Formula: C17H12ClN3S2
Molecular Weight: 357.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12ClN3S2 |
|---|---|
| Molecular Weight | 357.9 g/mol |
| IUPAC Name | 2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |
| Standard InChI | InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22) |
| Standard InChI Key | QWOGNPBEMFQPQM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile is characterized by a benzothiazole ring fused to a mercapto-acrylonitrile group, with a 3-chloro-2-methylphenyl substituent at the amino position. The molecular formula reflects its heterocyclic and aromatic nature, while the presence of chlorine and sulfur atoms contributes to its reactivity and potential bioactivity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 379255-69-3 | |
| Molecular Weight | 357.9 g/mol | |
| Purity Specification | ≥95% | |
| Storage Conditions | Cool, dry environment | |
| Hazard Classification | Non-hazardous (DOT/IATA) |
Structural Analysis
Synthesis and Production
Industrial Synthesis Methods
The compound is synthesized via multi-step organic reactions, typically involving:
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Benzothiazole Formation: Condensation of 2-aminothiophenol with a carbonyl source.
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Acrylonitrile Functionalization: Introduction of the mercapto and cyano groups through thiol-ene or Michael addition reactions.
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Phenylamino Substitution: Coupling of the 3-chloro-2-methylaniline moiety via nucleophilic aromatic substitution.
Continuous flow synthesis and automated reactors are employed to enhance efficiency, achieving yields >80% while minimizing byproducts. Reaction parameters such as temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium complexes) are critical for scalability.
| Target | Potential Interaction Mechanism |
|---|---|
| DNA Topoisomerase II | Intercalation or cleavage inhibition |
| EGFR Kinase | Competitive ATP binding |
| Thioredoxin Reductase | Disulfide bond formation with active-site cysteines |
Future Research Directions
Mechanistic Studies
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Kinetic Assays: Elucidate enzyme inhibition constants () for putative targets like DNA gyrase.
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Structural Biology: Co-crystallization with proteins to resolve binding modes.
Derivative Development
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Structure-Activity Relationships (SAR): Modify the chloro-phenyl or mercapto groups to enhance potency.
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Prodrug Formulations: Mask the acrylonitrile group with bioreversible protectors to improve bioavailability.
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